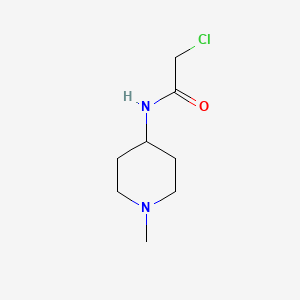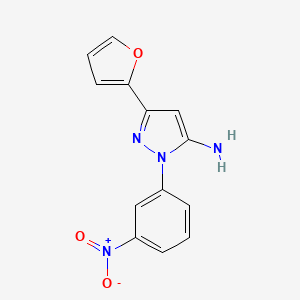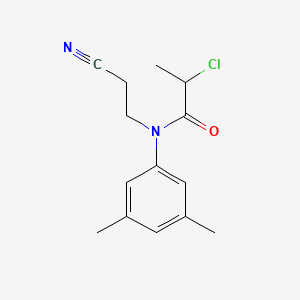
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide
Vue d'ensemble
Description
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide, also known as 2-chloro-N-cyanoethyl-N-dimethylphenylpropanamide, is a chemical compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in polar and non-polar solvents. It is also known as “CNDP” or “CDPA” and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye.
Applications De Recherche Scientifique
Novel Organic Nonlinear Material Synthesis
Research into similar compounds has led to the development of novel organic materials with potential applications in electro-optics and non-linear optics. For instance, the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide) demonstrated its usefulness in creating single crystals with nonlinear optical properties. This compound was synthesized using a standard method and characterized through techniques such as UV-Vis, IR, NMR, and powder XRD. Its second harmonic generation (SHG) capability was confirmed using an ND:YAG laser, suggesting potential applications in optical devices and materials science (Prabhu & Rao, 2000).
Antimicrobial Properties
Another avenue of research involves the synthesis and antimicrobial evaluation of arylsubstituted halogen(thiocyanato)amides, which share a structural similarity to the target compound. These compounds were synthesized through copper-catalyzed reactions and tested for their antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Baranovskyi et al., 2018).
Molecular Docking and Quantum Chemical Analysis
Further research includes molecular docking and quantum chemical analysis of compounds like 2-chloro-N-(p-tolyl)propanamide, highlighting its potential as an inhibitor for COVID-19 protease. Such studies offer insights into the electronic structure, reactive sites, and medicinal applications of these compounds, underscoring the importance of chemical synthesis and analysis in drug discovery and development (Pandey et al., 2020).
Propriétés
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10-7-11(2)9-13(8-10)17(6-4-5-16)14(18)12(3)15/h7-9,12H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBLTWBHXLZJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCC#N)C(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B1486432.png)
![[5-(2-Fluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1486434.png)
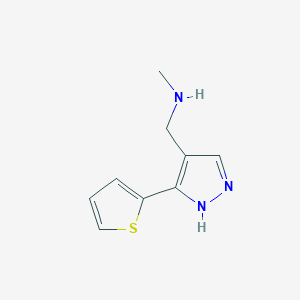
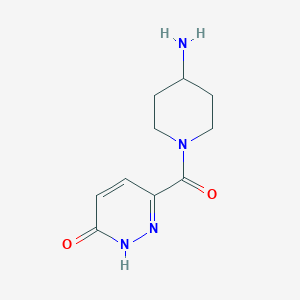
![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)
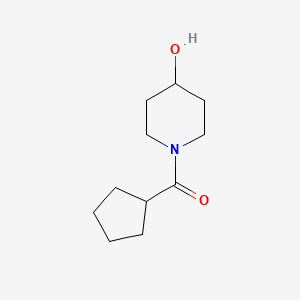
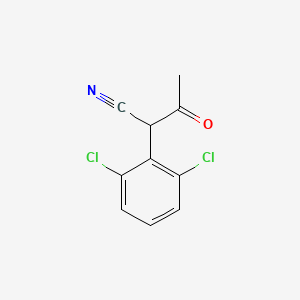
amine](/img/structure/B1486443.png)
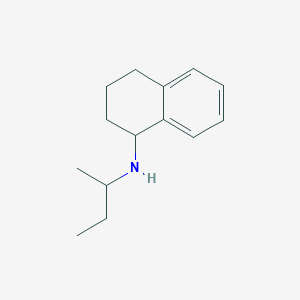
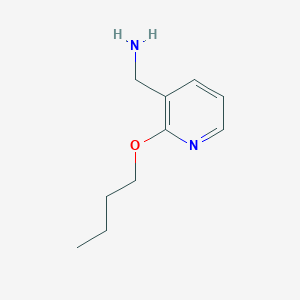
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)
